3,5-Difluoroadamantane-1-carboxylic acid
Overview
Description
3,5-Difluoroadamantane-1-carboxylic acid is a fluorinated derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-difluoroadamantane-1-carboxylic acid typically involves the fluorination of adamantane derivatives. One common method includes the reaction of adamantane with fluorinating agents such as Ishikawa reagent. The process involves multiple steps, including the formation of intermediates like 3,5-difluoroadamantan-1-yl isocyanate .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,5-Difluoroadamantane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylates and other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various fluorinated derivatives, alcohols, and substituted adamantane compounds .
Scientific Research Applications
3,5-Difluoroadamantane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex fluorinated organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Mechanism of Action
The mechanism of action of 3,5-difluoroadamantane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity, leading to improved efficacy in inhibiting specific biological pathways. The rigid adamantane structure also contributes to its stability and bioavailability .
Comparison with Similar Compounds
- 3-Fluoroadamantane-1-carboxylic acid
- 3,5,7-Trifluoroadamantane-1-carboxylic acid
- Adamantane-1-carboxylic acid
Comparison: 3,5-Difluoroadamantane-1-carboxylic acid is unique due to the presence of two fluorine atoms at specific positions on the adamantane framework. This fluorination pattern enhances its chemical stability and biological activity compared to non-fluorinated or differently fluorinated analogs. The compound’s unique properties make it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
3,5-difluoroadamantane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-10-2-7-1-9(4-10,8(14)15)5-11(13,3-7)6-10/h7H,1-6H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAFDDXJQRAKEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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